4-(4-Methylstyryl)-N,N-diphenylaniline
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Overview
Description
4-(4-Methylstyryl)-N,N-diphenylaniline: is an organic compound that has garnered attention due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a 4-methylstyryl group attached to an N,N-diphenylaniline moiety. The combination of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylstyryl)-N,N-diphenylaniline typically involves the reaction of 4-methylstyrene with N,N-diphenylaniline under specific conditions. One common method is the Heck reaction , which involves the palladium-catalyzed coupling of 4-methylstyrene with N,N-diphenylaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale Heck reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methylstyryl)-N,N-diphenylaniline can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(4-Methylstyryl)-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to a range of biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular targets and pathways may vary depending on the specific derivative and its application .
Comparison with Similar Compounds
4-Methylstyrene: A precursor in the synthesis of 4-(4-Methylstyryl)-N,N-diphenylaniline, known for its use in polymer production.
N,N-Diphenylaniline: Another precursor, widely used in the synthesis of dyes and pigments.
1,4-Bis(4-methylstyryl)benzene: A compound with similar structural features, used in optoelectronic applications.
Uniqueness: this compound stands out due to its unique combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the fields of organic electronics and materials science .
Properties
Molecular Formula |
C27H23N |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
4-[(E)-2-(4-methylphenyl)ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C27H23N/c1-22-12-14-23(15-13-22)16-17-24-18-20-27(21-19-24)28(25-8-4-2-5-9-25)26-10-6-3-7-11-26/h2-21H,1H3/b17-16+ |
InChI Key |
MYRCFWDMKWIGIT-WUKNDPDISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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